molecular formula C12H12ClN3O3 B11804829 Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

Cat. No.: B11804829
M. Wt: 281.69 g/mol
InChI Key: SHYUAPGMNLUGCC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a chemical compound that belongs to the class of phenoxyacetates It features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate typically involves the reaction of 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted phenoxyacetates.

Scientific Research Applications

Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its triazole moiety.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Itraconazole: A triazole antifungal used to treat a variety of fungal infections.

Uniqueness

Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is unique due to its specific phenoxyacetate structure combined with the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

ethyl 2-[4-chloro-2-(1,2,4-triazol-4-yl)phenoxy]acetate

InChI

InChI=1S/C12H12ClN3O3/c1-2-18-12(17)6-19-11-4-3-9(13)5-10(11)16-7-14-15-8-16/h3-5,7-8H,2,6H2,1H3

InChI Key

SHYUAPGMNLUGCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)N2C=NN=C2

Origin of Product

United States

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